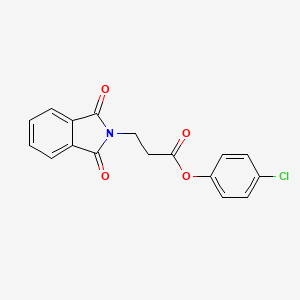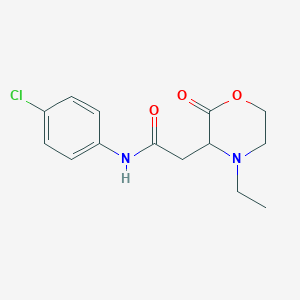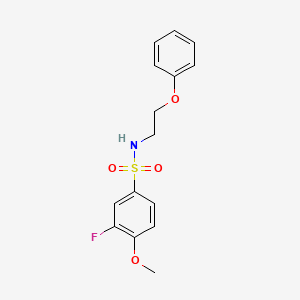
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Overview
Description
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIP is a derivative of isoindoline, which is a heterocyclic compound that is widely used in the synthesis of various organic compounds.
Scientific Research Applications
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is in the field of cancer research. Studies have shown that 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has anti-cancer properties and can inhibit the growth of cancer cells. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the growth and proliferation of cancer cells. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can prevent the expression of genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been found to have various biochemical and physiological effects. Studies have shown that 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the inhibition of cancer cell growth. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. This makes 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its high purity and stability. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be easily synthesized and purified, which makes it an ideal compound for use in various scientific experiments. However, one of the limitations of using 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is its potential toxicity. Studies have shown that 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be toxic to certain cells and tissues, which limits its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One of the most promising directions is the development of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate-based drugs for the treatment of cancer and other diseases. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been found to have anti-cancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Another future direction is the study of the structure-activity relationship of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, which can help in the development of more potent and selective compounds. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can help in the optimization of its therapeutic potential.
properties
IUPAC Name |
(4-chlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRLUXHCUPBQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-4-nitro-1H-pyrazole](/img/structure/B4842347.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)butanohydrazide](/img/structure/B4842352.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4842354.png)
![N-[3-(1-azepanyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4842356.png)
![N-ethyl-4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4842365.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4842373.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842380.png)

![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4842385.png)
![5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4842399.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4842410.png)
![6-ethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4842415.png)
